3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid
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Overview
Description
3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid, also known as DBIBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DBIBA has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further research and development.
Mechanism of Action
3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid exerts its effects through multiple mechanisms of action. In cancer cells, 3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. 3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid also inhibits the activity of NF-kB, a transcription factor that is involved in inflammation and cell survival.
In viral infections, 3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid has been shown to inhibit the activity of viral polymerases, which are enzymes involved in viral replication. 3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid also interferes with viral entry into host cells by inhibiting the activity of viral fusion proteins.
Biochemical and Physiological Effects:
3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6. 3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Advantages and Limitations for Lab Experiments
One advantage of 3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid is its broad-spectrum activity against various cancer cell lines and viruses. 3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid also exhibits low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
One limitation of 3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid is its relatively low solubility in water, which can limit its bioavailability and effectiveness in vivo. Further research is needed to optimize the formulation of 3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid for clinical use.
Future Directions
Future research on 3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid could focus on optimizing its formulation for clinical use, as well as investigating its potential applications in other fields such as neurology and immunology. 3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid could also be used as a lead compound for the development of novel therapeutic agents with improved efficacy and safety profiles.
Synthesis Methods
3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid can be synthesized through a multistep process involving the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with phthalic anhydride, followed by oxidation with potassium permanganate. This method has been optimized to yield high purity and yield of 3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid.
Scientific Research Applications
3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid has been studied extensively for its potential applications in various fields. In the field of cancer research, 3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In the field of virology, 3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid has been shown to inhibit the replication of the influenza virus, as well as other viruses such as hepatitis C and Zika virus. 3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid achieves this by interfering with viral entry and replication processes.
properties
IUPAC Name |
3-(1,3-dioxobenzo[f]isoindol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO4/c21-17-15-9-11-4-1-2-5-12(11)10-16(15)18(22)20(17)14-7-3-6-13(8-14)19(23)24/h1-10H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBUHZNPVBXMON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid |
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